1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-1-6-17(8-10)11-3-4-12(16-15-11)18-7-5-14-9-18/h3-5,7,9-10H,1-2,6,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQWOIGRVCVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole-Pyridazine Intermediate
The imidazole-pyridazine core is synthesized through a two-step process:
Step 1: Synthesis of 6-Chloropyridazin-3-amine
Pyridazine derivatives are often functionalized at the 3- and 6-positions due to their electrophilic reactivity. Chlorination of pyridazin-3-amine using phosphorus oxychloride () yields 6-chloropyridazin-3-amine, a key intermediate for further substitutions.
Step 2: Imidazole Substitution
The chlorine atom at position 6 is replaced with an imidazole group via nucleophilic aromatic substitution. Reacting 6-chloropyridazin-3-amine with 1H-imidazole in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–100°C produces 6-(1H-imidazol-1-yl)pyridazin-3-amine.
Introduction of the Piperidine-3-Carboxylic Acid Group
The piperidine fragment is coupled to the heterocycle using amide bond formation or alkylation:
Method A: Direct Amide Coupling
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Activation of Carboxylic Acid : Piperidine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
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Coupling Reaction : The activated acid reacts with 6-(1H-imidazol-1-yl)pyridazin-3-amine to form the target compound.
Method B: Alkylation Followed by Oxidation
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Alkylation : 6-(1H-imidazol-1-yl)pyridazin-3-amine is treated with ethyl piperidine-3-carboxylate in the presence of sodium hydride () in tetrahydrofuran (THF).
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Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide ().
Alternative Synthetic Approaches
Grignard Reaction-Based Synthesis
A patent-derived method for analogous compounds involves using α-chlorooxaloacetate diethyl ester as a starting material. Adapted for this compound:
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Condensation : React α-chlorooxaloacetate diethyl ester with butamidine to form an imidazole intermediate.
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Cyclization : Treat with acid to generate the pyridazine ring.
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Piperidine Coupling : Introduce piperidine-3-carboxylic acid via Suzuki-Miyaura coupling or nucleophilic substitution.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. For example, imidazole substitution on pyridazine can be completed in 30 minutes at 120°C under microwave conditions, compared to 12 hours conventionally.
Optimization and Scalability
Reaction Condition Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C | 15–20% |
| Solvent | DMF or THF | 10% |
| Catalyst | 25% | |
| Reaction Time | 6–8 hours | 30% |
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield >95% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Piperidine Ring Functionalization
The piperidine moiety undergoes characteristic reactions influenced by its conformation and substituents:
Key findings from intramolecular aza-Michael reactions (IMAMR):
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Organocatalysts like quinoline derivatives enhance enantioselectivity (up to 89% ee) .
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Trifluoroacetic acid as a cocatalyst improves reaction efficiency by protonating intermediates .
Pyridazine Ring Reactivity
The pyridazine component participates in electrophilic and nucleophilic substitutions:
| Reaction Type | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | C-3 position | Introduction of alkyl/aryl groups |
| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids | C-6 position | Biaryl derivatives (Suzuki coupling) |
Notably, the electron-deficient pyridazine ring facilitates regioselective modifications at C-3 and C-6 positions under mild basic conditions.
Imidazole Ring Transformations
The 1H-imidazol-1-yl group engages in coordination and substitution chemistry:
| Reaction Type | Conditions | Applications |
|---|---|---|
| Metal Coordination | Zn²⁺, Cu²⁺ in aqueous buffer | Stable metal complexes (potential catalysis) |
| Alkylation | MeI, K₂CO₃, acetone | N-methylimidazolium salts |
Carboxylic Acid Reactivity
The -COOH group enables classical derivatization:
| Reaction | Reagents | Products | Biological Relevance |
|---|---|---|---|
| Esterification | SOCl₂, R-OH | Methyl/ethyl esters | Prodrug synthesis |
| Amidation | EDCI/HOBt, amines | Piperidine-3-carboxamides | Kinase inhibitor candidates |
Synthetic Methodologies
Recent advances in piperidine synthesis from the PMC study :
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Palladium-Catalyzed Hydrogenation : Produces piperidinones with >90% selectivity (Scheme 5 in ).
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Rhodium-Mediated Hydrodefluorination : Synthesizes fluorinated piperidines at 60°C in 4 hours (78% yield, Scheme 6C in ).
Comparative Reactivity Table
| Functional Group | Preferred Reactions | Catalysts/Reagents | Yield Range |
|---|---|---|---|
| Piperidine | Hydrogenation, IMAMR | Pd/C, NHC catalysts | 72-89% |
| Pyridazine | Suzuki coupling, SNAr | Pd(PPh₃)₄, K₂CO₃ | 65-88% |
| Imidazole | Alkylation, Coordination | MeI, ZnCl₂ | 70-85% |
| Carboxylic Acid | Amidation, Esterification | EDCI/HOBt, SOCl₂ | 68-92% |
Mechanistic Insights
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Intramolecular Aza-Michael Reaction : Proceeds via enamine intermediates stabilized by hydrogen bonding with TFA .
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Pyridazine Functionalization : Electron-withdrawing effects of adjacent nitrogen atoms direct nucleophilic attacks to C-3/C-6 positions.
This compound's multifunctional architecture enables tailored modifications for drug discovery and materials science, supported by robust synthetic protocols and mechanistic studies .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit promising anticancer properties. Studies have shown that the incorporation of imidazole and pyridazine rings can enhance the cytotoxicity against various cancer cell lines. For instance, one study demonstrated that compounds similar to 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid displayed significant inhibition of tumor growth in xenograft models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The imidazole component is often associated with enhanced interaction with microbial membranes, leading to increased permeability and cell death .
Neurological Applications
There is growing interest in the neuroprotective effects of piperidine derivatives. Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be a mechanism for its neuroprotective effects .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. In particular, studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Showed effectiveness against multi-drug resistant bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study C | Neurological | Exhibited protective effects on neuronal cells subjected to oxidative stress, indicating potential for neurodegenerative disease treatment. |
| Study D | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting therapeutic potential in chronic inflammatory conditions. |
Mechanism of Action
The mechanism by which 1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group, in particular, can engage in hydrogen bonding and coordinate with metal ions, influencing its biological activity. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Research Findings
- Pyridazine vs.
- Imidazole Substitution: The imidazole group in the target compound provides hydrogen-bond donor/acceptor sites, critical for interactions with biological targets (e.g., enzymes or receptors) .
- Carboxylic Acid Position : Piperidine-3-carboxylic acid (target) vs. piperidine-4-carboxylic acid () alters the spatial orientation of the carboxyl group, impacting solubility and binding geometry .
- Functional Group Effects : Trifluoromethyl groups () increase lipophilicity and metabolic resistance, while methyl groups () offer simpler synthetic routes but reduced polarity .
Biological Activity
1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS Number: 1286713-83-4) is a compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, particularly in the context of kinase inhibition and anticancer therapies.
The molecular formula of this compound is with a molecular weight of approximately 273.29 g/mol. Its structure includes a piperidine ring, an imidazole moiety, and a pyridazine component, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1286713-83-4 |
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). A study highlighted that derivatives with similar structures showed IC50 values as low as 8.5 nM against BCR-ABL1 kinase, indicating potent inhibitory activity .
Anticancer Potential
The imidazopyridine framework has been associated with various anticancer activities. Compounds derived from this structure have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, imidazo[1,2-b]pyridazine derivatives have been noted for their selective cytotoxicity against specific cancer cell lines .
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can effectively bind to the active sites of target proteins involved in cancer progression. These studies suggest that the compound's structural features allow it to fit well within the binding pockets of kinases, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Inhibition of BCR-ABL Kinase : A series of studies focused on the design and synthesis of imidazopyridine derivatives revealed that certain compounds could inhibit BCR-ABL kinase effectively, leading to reduced proliferation in CML cell lines.
- Antitumor Activity : In vivo studies demonstrated that imidazopyridine-based compounds could significantly reduce tumor size in xenograft models, showcasing their potential as effective anticancer agents.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- Answer : The compound contains three critical moieties: a pyridazine ring substituted with a 1H-imidazol-1-yl group, a piperidine ring, and a carboxylic acid group. The imidazole ring (a heterocycle with two nitrogen atoms) contributes to hydrogen bonding and π-π stacking interactions, while the pyridazine ring offers electron-deficient regions for nucleophilic substitution. The carboxylic acid group enhances solubility in polar solvents and enables salt formation or conjugation reactions. These features make the compound suitable for coordination chemistry or enzyme inhibition studies .
Q. How can researchers validate the purity and identity of this compound during synthesis?
- Methodological Approach :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% threshold).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺: m/z 190.17 for C₉H₇N₃O₂).
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridazine protons at δ 8.0–9.0 ppm) .
Q. What solvent systems are recommended for solubility testing?
- Guidelines :
- Polar solvents : DMSO (high solubility due to carboxylic acid group), methanol, or aqueous buffers (pH 7.4).
- Non-polar solvents : Limited solubility in hexane or chloroform.
- Experimental Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for in vitro assays |
| Water (pH 2) | ~10 | Protonated carboxylic acid |
| Ethanol | ~20 | Moderate solubility |
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with enzymatic targets (e.g., PYCR1)?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model binding to pyrroline-5-carboxylate reductase (PYCR1), leveraging the imidazole group’s affinity for metal ions in enzyme active sites.
- Molecular Dynamics (MD) : Simulate stability of ligand-enzyme complexes in physiological conditions (e.g., 150 mM NaCl, 310 K).
- Key Insight : The pyridazine ring may sterically hinder binding to flat active sites, requiring structural optimization for improved affinity .
Q. How should researchers address contradictions in spectroscopic data for novel derivatives (e.g., unexpected NOE correlations)?
- Resolution Strategies :
Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity.
X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., analyze π-stacking between imidazole and pyridazine rings).
Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian 09).
- Case Study : A derivative with anomalous ¹³C shifts was found to adopt a non-planar conformation, confirmed via crystallography .
Q. What strategies mitigate instability during biological assays (e.g., hydrolysis of the carboxylic acid group)?
- Recommendations :
- pH Control : Use buffered solutions (pH 6–7) to prevent deprotonation.
- Lyophilization : Store the compound as a lyophilized powder at -20°C.
- Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during cell-based assays .
Data Contradiction Analysis
Q. How to interpret conflicting logP values reported in different studies?
- Analysis Framework :
- Experimental vs. Calculated logP : Experimental logP (e.g., 1.2 via shake-flask method) may differ from software predictions (e.g., 1.5 via ChemAxon).
- Factors Influencing Discrepancies :
- Ionization state (carboxylic acid pKa ~4.7).
- Solvent impurities during measurement.
- Resolution : Validate experimentally using standardized protocols (OECD Guidelines) .
Synthesis Optimization
Q. What catalytic conditions improve yield in the final coupling step (imidazole + pyridazine)?
- Optimized Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura coupling.
- Conditions : DMF/H₂O (3:1), 80°C, 12 hours.
- Yield Improvement : From 45% to 68% by degassing solvents to prevent palladium oxidation .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
